4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol
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Overview
Description
4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol: is a compound that combines two distinct chemical entities: 4-Nitrobenzoic acid and 2,4,4-trimethylpentan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance . It is a precursor to various other compounds, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . On the other hand, 2,4,4-trimethylpentan-2-ol is an alcohol derivative, often used in organic synthesis.
Preparation Methods
4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to steric protection .
2,4,4-trimethylpentan-2-ol: can be synthesized through various organic synthesis routes, often involving the hydration of 2,4,4-trimethylpentene. Industrial production methods for these compounds typically involve large-scale oxidation and nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride.
Reduction: Reduction of 4-nitrobenzoic acid can yield 4-aminobenzoic acid.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nitro group.
Common reagents used in these reactions include oxidizing agents like dichromate and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include 4-nitrobenzoyl chloride and 4-aminobenzoic acid .
Scientific Research Applications
4-Nitrobenzoic acid: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including anesthetics like procaine.
Biology: It participates in the biosynthesis of antibiotics such as aureothin.
Medicine: It serves as an intermediate in the production of folic acid.
Industry: It is used in the preparation of dyes and pigments.
2,4,4-trimethylpentan-2-ol: is used in organic synthesis as a solvent and intermediate for various chemical reactions.
Mechanism of Action
The mechanism of action for 4-Nitrobenzoic acid involves its role as a precursor in various biochemical pathways. For instance, in the biosynthesis of aureothin, it acts as a building block that undergoes enzymatic transformations . The nitro group in 4-Nitrobenzoic acid is a strong electron-withdrawing group, which influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds: to 4-Nitrobenzoic acid include:
Benzoic acid: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid functionality, limiting its applications in synthesis.
Anthranilic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-Nitrobenzoic acid: is unique due to its combination of a nitro group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
55705-72-1 |
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Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-7(2,3)6-8(4,5)9;9-7(10)5-1-3-6(4-2-5)8(11)12/h9H,6H2,1-5H3;1-4H,(H,9,10) |
InChI Key |
NSPMDIZCNFDMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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